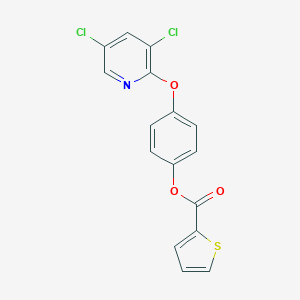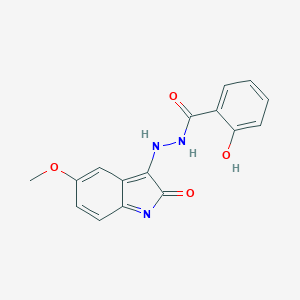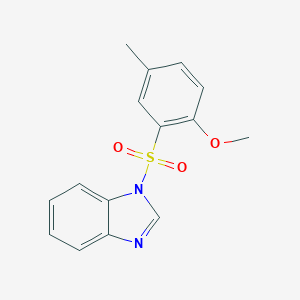![molecular formula C11H14N2O2S B246381 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of numerous scientific studies due to its potential anti-cancer properties. The compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer. By inhibiting BMI-1, 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the growth and metastasis of tumors in animal models.
Mecanismo De Acción
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide inhibits the activity of BMI-1 by binding to a specific region of the protein known as the PRC1-BMI-1 interaction domain. This binding disrupts the interaction between BMI-1 and PRC1, leading to the degradation of BMI-1 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BMI-1 activity, the compound has been shown to reduce the expression of stem cell markers in cancer cells and to induce differentiation of cancer stem cells. 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been shown to reduce the expression of genes involved in cell proliferation and to increase the expression of genes involved in cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and to administer to cells or animals. However, one limitation of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it has relatively low potency, which means that high concentrations of the compound may be required to achieve significant inhibition of BMI-1 activity.
Direcciones Futuras
There are many potential future directions for research on 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is the development of more potent inhibitors of BMI-1 activity. Another area of interest is the investigation of the potential use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, there is interest in exploring the use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of other diseases that involve overexpression of BMI-1, such as neurodegenerative diseases.
Métodos De Síntesis
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is synthesized through a multi-step process that involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with isobutyl chloroformate and then with 2-aminopropanamide. The resulting compound is then purified through column chromatography to yield 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Propiedades
Fórmula molecular |
C11H14N2O2S |
|---|---|
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-2-8(14)13-11-9(10(12)15)6-4-3-5-7(6)16-11/h2-5H2,1H3,(H2,12,15)(H,13,14) |
Clave InChI |
ZYDMQXKCDBWAEH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
SMILES canónico |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)




![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)



